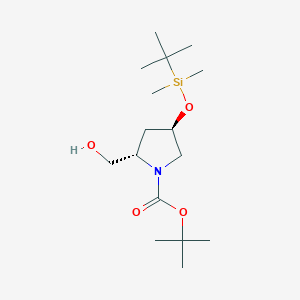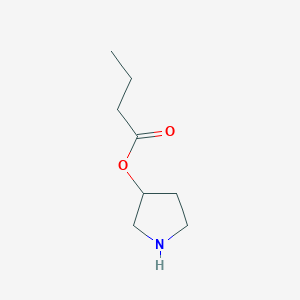
Pyrrolidin-3-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-3-yl butanoate, also known as Pyrrolidin-3-yl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid proline and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Pyrrolidin-3-yl butanoate-yl butanoate is not fully understood, but it is believed to act on the glutamate system in the brain. It has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory processes. It has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity.
Biochemische Und Physiologische Effekte
Pyrrolidin-3-yl butanoate-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrrolidin-3-yl butanoate-yl butanoate is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Pyrrolidin-3-yl butanoate-yl butanoate. One direction is the further investigation of its potential use in the treatment of addiction. Another direction is the study of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, Pyrrolidin-3-yl butanoate-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in the fields of neuroscience and addiction make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
Pyrrolidin-3-yl butanoate-yl butanoate can be synthesized via a variety of methods. One of the most common methods involves the reaction of proline with butyric anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of Pyrrolidin-3-yl butanoate-yl butanoate as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-3-yl butanoate-yl butanoate has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, with promising results in animal studies.
Eigenschaften
CAS-Nummer |
197964-12-8 |
|---|---|
Produktname |
Pyrrolidin-3-yl butanoate |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
pyrrolidin-3-yl butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
AMBFAHQJLWMXNZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCNC1 |
Kanonische SMILES |
CCCC(=O)OC1CCNC1 |
Synonyme |
Butanoic acid, 3-pyrrolidinyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



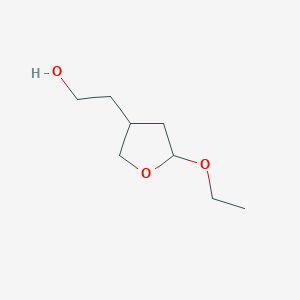
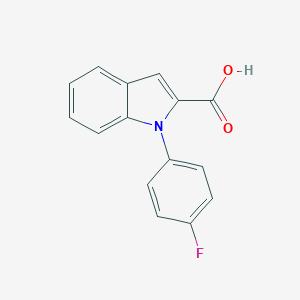
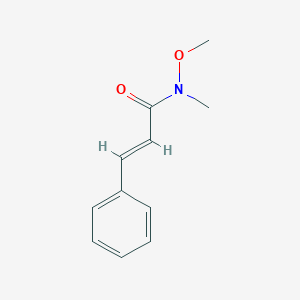
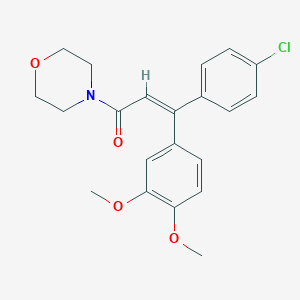
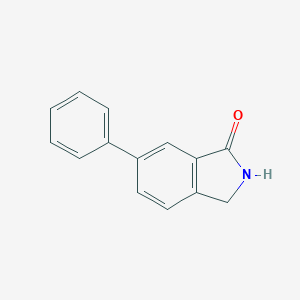
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
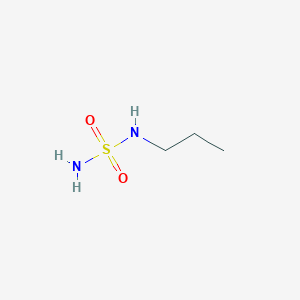
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
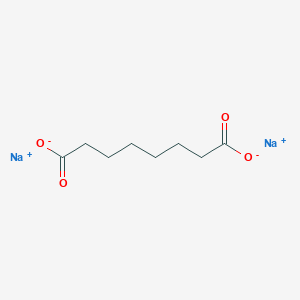

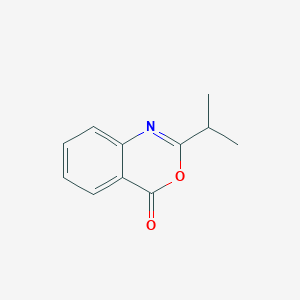
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
